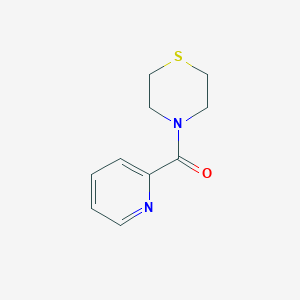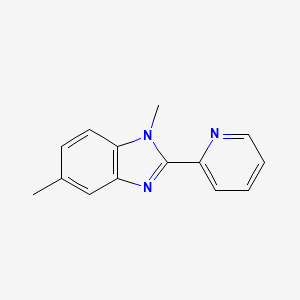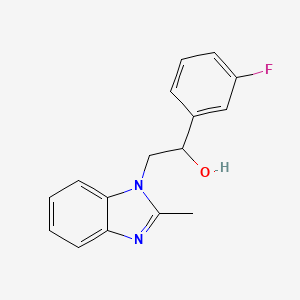![molecular formula C15H11NO3 B7527497 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, also known as BPAOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAOE is a member of the benzoxazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha, in immune cells. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its high purity and yield. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. One area of research involves the development of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone analogs with improved solubility and bioavailability. Another area of research involves the use of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in combination with other anti-cancer and anti-inflammatory agents to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for the treatment of a range of diseases. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. This method has been optimized to produce high yields of pure 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, making it a useful tool for scientific research.
Scientific Research Applications
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its anti-cancer properties. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have anti-inflammatory and anti-viral effects, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10(17)11-5-4-6-12(9-11)18-15-16-13-7-2-3-8-14(13)19-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWOWDTYOOUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)